N'-Chloro-N,N-dimethyl-sulfamide
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Overview
Description
N’-Chloro-N,N-dimethyl-sulfamide is a derivative of N,N-Dimethylsulfamide, which is a fungicide metabolite. This compound is known for its potential transformation into toxic N-nitrosodimethylamine during the ozonization of drinking water . It is primarily used in laboratory settings and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Chloro-N,N-dimethyl-sulfamide typically involves the chlorination of N,N-Dimethylsulfamide. The reaction conditions often include the use of chlorinating agents such as sodium hypochlorite or chlorine gas under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for N’-Chloro-N,N-dimethyl-sulfamide are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of chlorination and controlled reaction conditions would apply similarly in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to N,N-Dimethylsulfamide.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: N,N-Dimethylsulfamide
Substitution: Various substituted sulfamides depending on the nucleophile used.
Scientific Research Applications
N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly its transformation into toxic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N’-Chloro-N,N-dimethyl-sulfamide exerts its effects involves its interaction with various molecular targets. For instance, its transformation into N-nitrosodimethylamine involves the formation of coordination bonds and hydrogen bonds with other molecules. This transformation is influenced by factors such as pH and the presence of other reactive species .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylsulfamide: The parent compound, primarily used as a fungicide metabolite.
Sulfonamides: A class of compounds with similar sulfur-nitrogen bonds, used widely in medicine.
Sulfonimidates: Another class of sulfur-containing compounds with applications in drug development and material science.
Uniqueness
N’-Chloro-N,N-dimethyl-sulfamide is unique due to its potential transformation into toxic compounds, which makes it a subject of interest in environmental and toxicological studies. Its specific reactivity and transformation pathways distinguish it from other similar compounds .
Properties
CAS No. |
802565-11-3 |
---|---|
Molecular Formula |
C₂H₇ClN₂O₂S |
Molecular Weight |
158.61 |
Origin of Product |
United States |
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